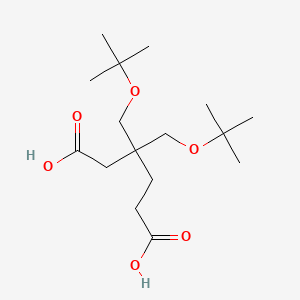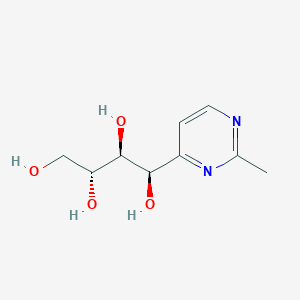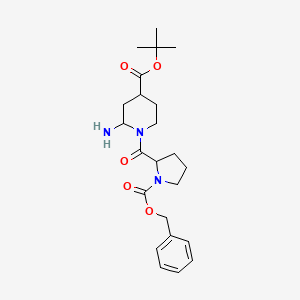
tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a tert-butyl group. It is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the protection of the amino group, followed by the formation of the piperidine and pyrrolidine rings. The tert-butyl group is introduced through a tert-butyl esterification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Applications De Recherche Scientifique
tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct reactivity and biological properties. Compared to similar compounds, it may offer different binding affinities and selectivities, making it valuable for targeted research and development.
Propriétés
Formule moléculaire |
C23H33N3O5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H33N3O5/c1-23(2,3)31-21(28)17-11-13-26(19(24)14-17)20(27)18-10-7-12-25(18)22(29)30-15-16-8-5-4-6-9-16/h4-6,8-9,17-19H,7,10-15,24H2,1-3H3 |
Clé InChI |
VUYHQPUVSZHWFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


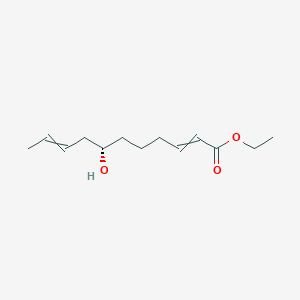
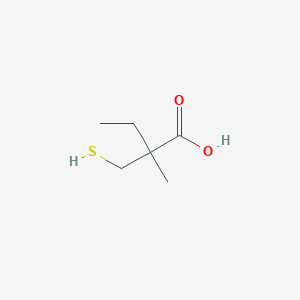
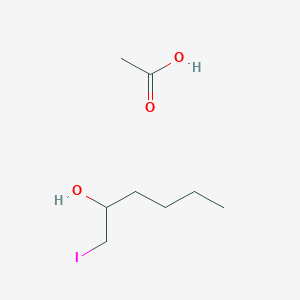

![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
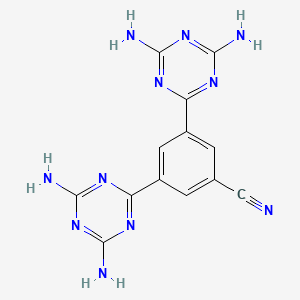
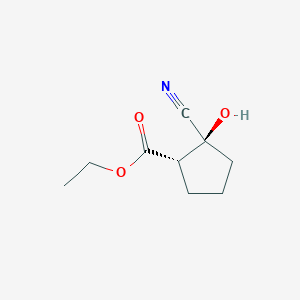
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
